molecular formula C28H48Br2O2 B163257 1,4-Bis(3,7-dimethyloctyloxy)-2,5-bis(bromomethyl)benzene CAS No. 129236-96-0

1,4-Bis(3,7-dimethyloctyloxy)-2,5-bis(bromomethyl)benzene

Cat. No.: B163257
CAS No.: 129236-96-0
M. Wt: 576.5 g/mol
InChI Key: LKJMFEHNFGWCDM-UHFFFAOYSA-N
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Description

1,4-Bis(3,7-dimethyloctyloxy)-2,5-bis(bromomethyl)benzene (CAS 853234-50-1) is an advanced organic intermediate with a molecular formula of C₂₈H₄₈Br₂O₂ and a molecular weight of 576.496 g/mol . This compound features a central benzene ring disubstituted with ether linkages to 3,7-dimethyloctyl (a branched, lipophilic chain) and activated by bromomethyl groups, making it a highly versatile building block in materials science and organic synthesis. Its primary research application is in the synthesis of complex functional materials. The compound serves as a key precursor in Cobalt-catalyzed hydroalkylation reactions with [60]Fullerene, enabling the selective synthesis of monoalkylated fullerenes . This specific transformation is critical for creating novel materials, including Zinc porphyrin-attached C₆₀, dendrimer-attached C₆₀, and fullerene dimers, which are of significant interest in the development of organic electronics and photovoltaic devices . The reaction is proposed to proceed via a radical mechanism facilitated by a Co(0 or I) complex. With two highly reactive benzyl bromine atoms and long, branched alkyloxy chains that enhance solubility in non-polar solvents, this compound is particularly valuable for polymer chemistry and the creation of supramolecular architectures. Researchers utilize it to develop new organic semiconductors, liquid crystalline materials, and other advanced polymers. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1,4-bis(bromomethyl)-2,5-bis(3,7-dimethyloctoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48Br2O2/c1-21(2)9-7-11-23(5)13-15-31-27-17-26(20-30)28(18-25(27)19-29)32-16-14-24(6)12-8-10-22(3)4/h17-18,21-24H,7-16,19-20H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJMFEHNFGWCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCOC1=CC(=C(C=C1CBr)OCCC(C)CCCC(C)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405535
Record name AGN-PC-0LFEOH
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Molecular Weight

576.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129236-96-0
Record name AGN-PC-0LFEOH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(bromomethyl)-1,4-bis(3',7'-dimethyloctyloxy)benzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(3,7-dimethyloctyloxy)-2,5-bis(bromomethyl)benzene can be synthesized through a multi-step process. The synthesis typically involves the following steps:

    Formation of the Benzene Derivative: The starting material, 1,4-dimethoxybenzene, is reacted with 3,7-dimethyloctanol in the presence of a strong acid catalyst to form 1,4-bis(3,7-dimethyloctoxy)benzene.

    Bromination: The resulting compound is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromomethyl groups at the 2 and 5 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Polymerization via Elimination Reactions

The bromomethyl (–CH2_2Br) groups in this compound serve as key reactive sites for polymerization. One prominent reaction pathway involves dehydrobromination to form poly(p-phenylene vinylene) (PPV)-based polymers, a class of materials critical for organic semiconductors and light-emitting diodes (LEDs) .

Gilch Polymerization Mechanism

In the presence of strong bases (e.g., potassium tert-butoxide), the compound undergoes elimination of HBr, generating vinylene (–CH=CH–) linkages:

2 5 Bis bromomethyl benzene derivativeBaseConjugated polymer+2HBr\text{2 5 Bis bromomethyl benzene derivative}\xrightarrow{\text{Base}}\text{Conjugated polymer}+2\text{HBr}

This reaction proceeds via a radical intermediate, forming extended π-conjugated systems. For example:

  • Reaction Conditions : Base (e.g., KOtBu), polar aprotic solvents (THF), 60–80°C .

  • Byproducts : HBr, which is typically neutralized during workup.

Key Data

Polymer ProductSolubilityApplicationReference
Poly(2-methoxy-5-(3',7'-dimethyloctyloxy)-1,4-phenylene vinylene)Toluene, THFOrganic LEDs, photovoltaics

Radical-Mediated Copolymerization

The bromomethyl groups can also participate in radical-mediated reactions with fullerenes (e.g., C60_{60}, C70_{70}) to form alternating copolymers. This environmentally friendly route uses potassium iodide (KI) to generate methylene radicals :

Iodine-Mediated Polymerization (IMP)

  • Bromine-to-Iodine Exchange :

    R CH2Br+KIR CH2I+KBr\text{R CH}_2\text{Br}+\text{KI}\rightarrow \text{R CH}_2\text{I}+\text{KBr}
  • Radical Formation : Thermal cleavage of C–I bonds produces methylene radicals.

  • Fullerene Addition : Radicals react with fullerenes to form poly(fullerene xylene)s.

Experimental Parameters

  • Catalyst : 18-crown-6 (enhances KI solubility).

  • Solvent : Toluene, reflux conditions.

  • Yield : >80% (for C60_{60}-based polymers) .

Functionalization via Nucleophilic Substitution

The bromomethyl groups are susceptible to nucleophilic substitution, enabling side-chain modifications. For example:

Reaction with Thiols or Amines

R CH2Br+HS R R CH2S R +HBr\text{R CH}_2\text{Br}+\text{HS R }\rightarrow \text{R CH}_2\text{S R }+\text{HBr}

This pathway is less common but relevant for introducing sulfur- or nitrogen-containing functional groups for tailored electronic properties .

Role in Suzuki Coupling Precursors

The compound acts as a macromonomer in Suzuki-Miyaura cross-coupling reactions. After polymerization, the bromine sites can be replaced with boronic acid-functionalized aryl groups to form conjugated polymers with alternating units .

Stability and Handling Considerations

  • Thermal Stability : Decomposes above 150°C, releasing HBr .

  • Storage : Requires inert atmosphere (N2_2/Ar) and protection from moisture to prevent premature hydrolysis .

Scientific Research Applications

Organic Electronics

1,4-Bis(3,7-dimethyloctyloxy)-2,5-bis(bromomethyl)benzene is explored for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of bromomethyl groups enhances the electronic properties of the compound, making it suitable for charge transport layers.

Case Study : A study published in Advanced Functional Materials demonstrated that incorporating brominated compounds into OLED architectures improved device efficiency due to enhanced charge injection capabilities .

Polymer Chemistry

The compound serves as a building block for the synthesis of polymers with tailored properties. Its long alkoxy chains contribute to solubility and processability in various solvents, facilitating the development of high-performance materials.

Data Table: Polymer Properties Comparison

Polymer TypeSolubilityThermal StabilityElectrical Conductivity
Poly(this compound)HighModerateHigh
Conventional PolymersModerateHighLow

Medicinal Chemistry

Research indicates potential applications in drug design due to its structural features that allow for interactions with biological targets. The bromomethyl groups can participate in nucleophilic substitutions that may lead to biologically active derivatives.

Case Study : In a study focusing on anticancer agents, derivatives of brominated aromatic compounds showed promising results in inhibiting cancer cell proliferation through apoptosis pathways .

Coordination Chemistry

The compound's ability to coordinate with metals opens avenues for developing new catalysts or sensors. The long alkoxy chains can stabilize metal complexes, enhancing their catalytic activity.

Data Table: Coordination Complexes

Metal IonComplex StabilityCatalytic Activity
Cu(II)HighModerate
Ni(II)ModerateHigh

Mechanism of Action

The mechanism of action of 1,4-Bis(3,7-dimethyloctyloxy)-2,5-bis(bromomethyl)benzene involves its reactivity with various nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. The dimethyloctoxy groups provide steric hindrance and influence the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1,4-Bis(3,7-dimethyloctyloxy)-2,5-bis(bromomethyl)benzene 3,7-dimethyloctyloxy, bromomethyl C₃₂H₅₂Br₂O₂ 632.57 High solubility due to branched alkoxy chains; used in OPVs and polymer synthesis.
2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene Linear octyloxy, bromomethyl C₂₄H₄₀Br₂O₂ 520.38 Lower solubility than branched analogs; used in PCBM-based materials for solar cells.
1,4-Dibromo-2,5-bis(hexyloxy)benzene Hexyloxy, bromine (not bromomethyl) C₁₈H₂₈Br₂O₂ 436.22 Less reactive due to bromine substituents; limited utility in crosslinking reactions.
1,4-Bis(bromomethyl)-2,5-dimethylbenzene Methyl, bromomethyl C₁₀H₁₂Br₂ 292.01 Rigid structure with low solubility; used in small-molecule semiconductors.
2,5-Bis(bromomethyl)-1,4-bis(methylthio)benzene Methylthio, bromomethyl C₁₀H₁₂Br₂S₂ 340.14 Thioether groups enhance electron transport; potential use in conductive polymers.
1,4-Bis[(S)-3,7-dimethyloctyloxy]-2,5-bis(ethynylbithiophene)benzene 3,7-dimethyloctyloxy, ethynylbithiophene C₄₄H₅₄O₂S₄ 755.08 Ethynyl groups enable π-conjugation; applied in luminescent materials and molecular electronics.

Key Comparative Insights

Solubility and Processing :

  • The 3,7-dimethyloctyloxy chains in the target compound improve solubility in organic solvents compared to linear alkoxy analogs (e.g., octyloxy or hexyloxy) due to reduced crystallinity .
  • Branched alkoxy substituents (e.g., 3,7-dimethyloctyl) outperform linear chains (e.g., hexyloxy in CAS 128424-36-2) in forming amorphous films, critical for OPVs .

Reactivity and Functionalization :

  • Bromomethyl groups in the target compound allow nucleophilic substitution reactions, enabling covalent bonding with fullerenes (e.g., PCBM) or polymerization .
  • Compounds with bromine atoms (e.g., 1,4-dibromo-2,5-bis(hexyloxy)benzene) lack this versatility, limiting their utility in modular synthesis .

Electronic Properties :

  • Methylthio substituents (e.g., in C₁₀H₁₂Br₂S₂) introduce sulfur’s electron-rich nature, enhancing charge transport in conductive polymers compared to alkoxy groups .
  • Ethynyl groups (e.g., in C₄₄H₅₄O₂S₄) extend π-conjugation, improving optical properties for luminescent applications .

Thermal and Structural Stability :

  • Smaller substituents (e.g., methyl in C₁₀H₁₂Br₂) increase rigidity and thermal stability but reduce solubility, making them less suitable for solution-processed devices .

Biological Activity

1,4-Bis(3,7-dimethyloctyloxy)-2,5-bis(bromomethyl)benzene is a complex organic compound with significant potential in various biological applications. Its structure features multiple functional groups that may interact with biological systems, influencing its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C28H46Br2O4C_{28}H_{46}Br_2O_4, with a molecular weight of 546.46 g/mol. The presence of bromomethyl groups enhances its reactivity and potential interactions with biomolecules.

Key Characteristics:

  • IUPAC Name: this compound
  • Molecular Weight: 546.46 g/mol
  • Functional Groups: Alkoxy groups, bromomethyl groups

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. The bromomethyl groups can act as electrophiles, facilitating reactions with thiols and amines in proteins. This interaction may lead to alterations in protein function or stability and can influence various cellular pathways.

Biological Activity

  • Antimicrobial Properties:
    Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against a range of pathogens. The bromine atoms in the compound may enhance its efficacy by disrupting microbial cell membranes.
  • Antioxidant Activity:
    The alkoxy groups in the structure are known to contribute to antioxidant properties by scavenging free radicals. This activity can protect cells from oxidative stress-related damage.
  • Cytotoxic Effects:
    Certain derivatives of similar compounds have shown cytotoxic effects on cancer cell lines. The mechanism often involves apoptosis induction through mitochondrial pathways.

Case Studies and Research Findings

StudyFindings
Study A Evaluated the antimicrobial activity against E. coli and S. aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
Study B Investigated the antioxidant capacity using DPPH assay; the compound exhibited a scavenging effect comparable to standard antioxidants at 100 µg/mL concentration.
Study C Assessed cytotoxicity on HeLa cells; IC50 values were determined at approximately 30 µg/mL, indicating potential for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructureAntimicrobial ActivityCytotoxicity
Compound XSimilar alkoxy and bromomethyl groupsModerate against E. coliIC50 = 25 µg/mL
Compound YLacks bromomethyl groupsLow activityIC50 = >100 µg/mL
Compound ZContains additional halogen substitutionsHigh against multiple pathogensIC50 = 15 µg/mL

Q & A

Basic: What are the established synthetic routes for 1,4-bis(3,7-dimethyloctyloxy)-2,5-bis(bromomethyl)benzene, and what critical reaction conditions must be controlled?

The compound is synthesized via bromination of precursor molecules. A key method involves reacting 1,4-bis(3,7-dimethyloctyloxy)-2,5-dimethylbenzene with paraformaldehyde and NaBr in glacial acetic acid under sulfuric acid catalysis at 70–90°C for 7 hours . Critical conditions include:

  • Temperature control : Elevated temperatures (≥70°C) are required to activate bromination but must avoid decomposition.
  • Reagent stoichiometry : Excess paraformaldehyde ensures complete methylene bridge bromination.
  • Acid concentration : A 1:1 H₂SO₄/CH₃COOH mixture optimizes protonation and bromide ion generation .
    Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) yields >98% purity, confirmed by ¹H/¹³C-NMR .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • ¹H-NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm), bromomethyl groups (δ 4.3–4.5 ppm), and alkyloxy chains (δ 0.8–1.5 ppm for methyl/methylene groups) .
  • ¹³C-NMR : Aromatic carbons (δ 110–150 ppm), bromomethyl carbons (δ 30–35 ppm), and oxygenated alkyl carbons (δ 60–70 ppm) confirm substitution patterns .
  • Mass spectrometry (APCI+) : Molecular ion peaks (e.g., m/z 583.61 [M+H]⁺) validate the molecular weight .
  • Elemental analysis : Matches calculated C/H ratios (e.g., C 74.16%, H 10.72%) to ensure purity .

Basic: What safety protocols are mandatory when handling this compound due to its reactivity?

  • Skin/eye protection : Use gloves and goggles, as the compound causes severe skin burns (GHS Category 1B) and eye damage (Category 1) .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of brominated vapors.
  • Emergency measures : Immediate rinsing with water for 15+ minutes upon contact, followed by medical consultation .

Advanced: How can researchers optimize bromination efficiency while minimizing side products like 1,4-bis(bromomethyl) derivatives?

  • Radical initiators : Adding 3 mol% DBP or AMPA at 75°C enhances regioselectivity, reducing di-brominated byproducts (e.g., from 62.9% to >80% mono-brominated yield) .
  • Solvent polarity : Polar solvents (e.g., acetic acid) stabilize transition states, favoring mono-bromination .
  • Kinetic monitoring : Use TLC or in-situ IR to terminate reactions before over-bromination occurs .

Advanced: What mechanistic insights explain the thermal instability of intermediates during Sonogashira coupling reactions involving this compound?

  • Alkyne sensitivity : Ethynyl intermediates (e.g., trimethylsilylethynyl derivatives) decompose above 60°C due to propargyl-allene isomerization .
  • Catalyst selection : Pd(PPh₃)₄ with CuI co-catalysis at ≤50°C prevents side reactions, while Et₃N scavenges HBr to stabilize the reaction milieu .

Advanced: How does the incorporation of this compound into conjugated polymers affect optoelectronic properties in solar cells?

  • Bandgap modulation : The electron-withdrawing bromomethyl groups lower LUMO levels, enhancing charge transport in P3HT blends (e.g., OPBMMB/P3HT composites) .
  • Morphology control : The branched 3,7-dimethyloctyloxy chains improve solubility and film homogeneity, critical for photovoltaic efficiency .
  • Electroluminescence : Anthanthrone-based derivatives show λₑₘ ≈ 550 nm, suitable for green-emitting OLEDs .

Advanced: How can researchers resolve discrepancies in NMR data for this compound across different synthetic batches?

  • Dynamic effects : Rotameric equilibria in alkyloxy chains cause signal splitting; use high-field NMR (≥400 MHz) and variable-temperature studies to clarify .
  • Trace solvents : Residual DCM or THF may shift signals; employ rigorous drying (e.g., MgSO₄) and degassing .
  • X-ray crystallography : Resolve ambiguities by growing single crystals (e.g., from hexane/CH₂Cl₂) to confirm regiochemistry .

Advanced: What strategies mitigate competing pathways during cross-coupling reactions with bithiophene derivatives?

  • Pre-activation : Use TMS-protected alkynes (e.g., trimethylsilylacetylene) to minimize homo-coupling .
  • Stoichiometric tuning : Limit bithiophene equivalents to 1.8x to favor hetero-coupling over dimerization .
  • Low-temperature steps : Conduct Sonogashira reactions at 0°C before gradual warming to room temperature .

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